Bathochromic Shift >100 nm vs. Standard Symmetric Cyanines Confers NIR Compatibility
Incorporation of the benzo[e]indolium heterocycle into monomethine cyanine dyes shifts the absorption maximum by more than 100 nm compared with standard symmetric cyanines constructed from simple indolium or benzothiazole units . The benz[e]indole heterocycle exhibits an energy gap of 2.06 eV, which is the lowest among the common cyanine heterocycles (benzoxazole: higher gap, hypsochromic shift; benzothiazole: intermediate; 3,3‑dimethylindole: similar to benzothiazole) . A separate comparative study demonstrated that replacing indolium moieties with benzo[e]indolium in IR‑820 results in absorption at 820 nm and emission at 850 nm, placing the dye directly in the NIR‑I window .
| Evidence Dimension | Absorption maximum (λmax) in monomethine cyanine dyes |
|---|---|
| Target Compound Data | Benz[e]indole heterocycle: energy gap 2.06 eV; absorption maxima shifted >100 nm bathochromically relative to standard symmetric cyanines; IR‑820 derivative: λabs 820 nm, λem 850 nm |
| Comparator Or Baseline | Standard symmetric cyanines with simple indolium or benzothiazole heterocycles; benzoxazole: higher energy gap (hypsochromic); benzothiazole: intermediate; 3,3‑dimethylindole: similar to benzothiazole |
| Quantified Difference | >100 nm bathochromic shift in λmax; energy gap reduction to 2.06 eV vs. higher gaps for comparators |
| Conditions | Monomethine cyanine dye framework; comparative analysis across heterocycle types |
Why This Matters
For procurement decisions in NIR probe development or optical recording media, the >100 nm red shift directly determines whether the dye operates in the NIR‑I/NIR‑II window, which is critical for deep‑tissue imaging and high‑density optical data storage.
